(6-Chloro-3-nitropyridin-2-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6-Chloro-3-nitropyridin-2-yl)methanol is a chemical compound with the molecular formula C6H5ClN2O3. It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom. This compound is characterized by the presence of a chloro group at the 6th position, a nitro group at the 3rd position, and a hydroxymethyl group at the 2nd position on the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Chloro-3-nitropyridin-2-yl)methanol typically involves the nitration of 2-chloropyridine followed by reduction and subsequent hydroxymethylation. One common method involves the reaction of 2-chloropyridine with nitric acid to introduce the nitro group at the 3rd position. The resulting 6-chloro-3-nitropyridine is then reduced using a suitable reducing agent such as tin(II) chloride or iron powder in the presence of hydrochloric acid to yield 6-chloro-3-aminopyridine. Finally, the hydroxymethylation is achieved by reacting 6-chloro-3-aminopyridine with formaldehyde under basic conditions to obtain this compound .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of each step .
Chemical Reactions Analysis
Types of Reactions
(6-Chloro-3-nitropyridin-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas with a palladium catalyst or iron powder in hydrochloric acid.
Substitution: Sodium methoxide in methanol for methoxylation, or ammonia in methanol for aminolysis
Major Products Formed
Oxidation: (6-Chloro-3-nitropyridin-2-yl)carboxylic acid.
Reduction: (6-Chloro-3-aminopyridin-2-yl)methanol.
Substitution: Various substituted pyridines depending on the nucleophile used
Scientific Research Applications
(6-Chloro-3-nitropyridin-2-yl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the synthesis of biologically active compounds, including enzyme inhibitors and receptor modulators.
Medicine: Research into its derivatives has shown potential for developing new therapeutic agents, particularly in the treatment of cancer and infectious diseases.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of (6-Chloro-3-nitropyridin-2-yl)methanol and its derivatives often involves interaction with specific molecular targets such as enzymes or receptors. For example, derivatives of this compound have been shown to inhibit protein kinases by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins. This inhibition can disrupt signaling pathways involved in cell proliferation and survival, making these compounds potential candidates for cancer therapy .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-3-nitropyridine: Similar structure but lacks the hydroxymethyl group.
6-Chloro-3-nitropyridin-2-amine: Similar structure but has an amino group instead of a hydroxymethyl group.
3-Nitropyridine: Lacks both the chloro and hydroxymethyl groups
Uniqueness
(6-Chloro-3-nitropyridin-2-yl)methanol is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of the chloro, nitro, and hydroxymethyl groups allows for a wide range of chemical modifications and interactions with biological targets, making it a versatile compound in research and industrial applications .
Properties
CAS No. |
1204400-59-8 |
---|---|
Molecular Formula |
C6H5ClN2O3 |
Molecular Weight |
188.57 g/mol |
IUPAC Name |
(6-chloro-3-nitropyridin-2-yl)methanol |
InChI |
InChI=1S/C6H5ClN2O3/c7-6-2-1-5(9(11)12)4(3-10)8-6/h1-2,10H,3H2 |
InChI Key |
JPHGOJWJLRMPCD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1[N+](=O)[O-])CO)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.